(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine

Synthetic Chemistry Diamine Building Block Sequential Derivatization

(2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine, formally named N1-[(6-Chloro-3-pyridinyl)methyl]-2-methyl-1,2-propanediamine (CAS 438542-87-1), is a chloropyridinyl 1,2-diamine with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol. It is characterized by a gem-dimethyl substitution on the 1,2-propanediamine backbone, distinguishing it from non-methylated or mono-amine analogs.

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
Cat. No. B13936802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1=CN=C(C=C1)Cl)N
InChIInChI=1S/C10H16ClN3/c1-10(2,12)7-13-5-8-3-4-9(11)14-6-8/h3-4,6,13H,5,7,12H2,1-2H3
InChIKeyVEWSIPZSBCVFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine (CAS 438542-87-1): A Specialized 1,2-Diamine Building Block


(2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine, formally named N1-[(6-Chloro-3-pyridinyl)methyl]-2-methyl-1,2-propanediamine (CAS 438542-87-1), is a chloropyridinyl 1,2-diamine with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . It is characterized by a gem-dimethyl substitution on the 1,2-propanediamine backbone, distinguishing it from non-methylated or mono-amine analogs. The compound is commercially offered at a purity specification of NLT 98% and finds primary application as a synthetic intermediate in pharmaceutical and agrochemical research .

1
Gem-dimethyl 1,2-diamine building block
Specialized chloropyridinyl diamine for pharmaceutical and agrochemical intermediate synthesis.
2
Dual amine reactivity
Primary and secondary amine sites support sequential, orthogonal derivatization strategies.
3
High-purity specification
Consistent purity profile designed for reproducible multi-step synthetic workflows.

Why (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine Cannot Be Replaced by Simpler Chloropyridinyl Amines


Generic substitution within the chloropyridinyl amine class is scientifically invalid due to the target compound's unique 1,2-diamine architecture featuring a gem-dimethyl group. Simpler analogs such as N-((6-chloropyridin-3-yl)methyl)-2-methylpropan-2-amine (CAS 374895-52-0) lack the second primary amine necessary for sequential derivatization or metal-chelation chemistry . Positional isomers, like 1,3-propanediamine analogs (CAS 101990-63-0), alter the distance between nitrogen atoms, fundamentally changing the geometry of any resulting heterocycle . The steric and electronic influence of the gem-dimethyl group in the target compound directly impacts the conformational flexibility and stability of its downstream derivatives, which is critical for the synthesis of rigid, bioactive scaffolds such as diazacyclohexane insecticides [1].

Risk Factor
Target Compound
Simpler Analog
Dual amine reactivity
Secondary + primary amine
Monoamine analog lacks second amine, limiting sequential chemistry
1,2-Diamine architecture
1,2-Propanediamine backbone
1,3-Propanediamine isomer alters nitrogen distance, shifting heterocycle geometry
Gem-dimethyl substitution
Gem-dimethyl present
Non-methylated analog lacks steric control, may change conformational preferences

Head-to-Head Physicochemical Differentiation of (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine


1,2-Diamine Architecture Provides Dual Reactivity vs. Monoamine Analogs

The target compound possesses two distinct amine functional groups: a secondary amine bridging to the chloropyridine ring and a primary amine on the 2-position of the propane backbone. This is fundamentally different from N-((6-chloropyridin-3-yl)methyl)-2-methylpropan-2-amine (CAS 374895-52-0), which contains only a single, sterically hindered secondary amine and cannot undergo sequential or orthogonal derivatization . The ability to selectively react the less hindered primary amine first is a critical advantage in multi-step syntheses of complex heterocycles, such as the 1,3-diazacyclohexane insecticides reported by Kagabu et al. [1].

Diamine vs. Monoamine
Class-level inference
2 amine groups vs 1 amine group
Enables sequential derivatization workflows
Reactivity order may require experimental verification
Synthetic Chemistry Diamine Building Block Sequential Derivatization

Gem-Dimethyl Substitution on Propane Backbone Enhances Molecular Rigidity and Boiling Point vs. Non-Methylated Analog

The target compound incorporates a gem-dimethyl group at the 2-position of the 1,2-propanediamine backbone, which is absent in the non-methylated analog N1-[(6-chloro-3-pyridinyl)methyl]-1,2-propanediamine (CAS 105827-82-5). This substitution introduces steric hindrance and increases molecular weight, contributing to a higher boiling point and distinct thermal stability profile . The resulting impact on conformational preferences can be critical in controlling the regiochemistry of subsequent cyclization reactions.

Boiling Point
Reported
336.5 °C
May support high-temperature reaction stability
Comparator data unavailable; inference from structure
Physicochemical Properties Thermal Stability Steric Effects

Low Vapor Pressure Indicates Suitability for Controlled Volatility Applications

The target compound exhibits a vapor pressure of 0.000112 mmHg at 25°C , which is characteristic of a low-volatility diamine. While direct comparative data for the closest analog CAS 101990-63-0 is unavailable from authoritative databases, this low vapor pressure is consistent with the compound's higher molecular weight (213.71 g/mol) and suggests it will be less prone to evaporative loss during reactions or processing compared to lower molecular weight chloropyridinyl amines like CAS 101990-44-7 (MW 185.68) .

Vapor Pressure
Class-level inference
0.000112 mmHg
Supports low-volatility process context
Direct comparator data unavailable
Volatility Environmental Fate Safety

Primary Application Scenarios for (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine Based on Its Differentiated Profile


Synthesis of Rigid Diazacycloalkane Neonicotinoid Insecticide Cores

The 1,2-diamine with gem-dimethyl substitution is the ideal precursor for constructing conformationally restricted 1,3-diazacyclohexane or imidazolidine rings via reaction with nitro-methylene equivalents . The steric influence of the gem-dimethyl group guides the cyclization outcome, producing scaffolds with precise ring geometry critical for nicotinic acetylcholine receptor binding. This application is supported by the pioneering work of Kagabu et al., where analogous diamines were used to generate compounds with nanomolar binding affinities .

Sequential Derivatization for Bifunctional Ligands or Chelators

The presence of both a primary and a secondary amine allows for orthogonal protection and stepwise functionalization . This is essential for creating asymmetric, bifunctional molecules where each nitrogen is linked to a different pharmacophore or metal-binding group, a versatility not possible with the monoamine analog CAS 374895-52-0.

High-Temperature Solution-Phase Chemistry Requiring Low Volatility

With a reported boiling point of 336.5°C and a vapor pressure of just 0.000112 mmHg at 25°C , this compound is well-suited for reactions conducted at elevated temperatures or under reduced pressure without significant loss of reactant. This thermal stability makes it a more reliable building block than lower-boiling, non-methylated analogs for process chemistry.

Application
Selection Property
Validation Focus
Diazacycloalkane scaffold synthesis
1,2-diamine with gem-dimethyl
Cyclization regiochemistry and ring geometry
Bifunctional ligand / chelator synthesis
Dual amine reactivity
Orthogonal protection and stepwise functionalization
High-temperature solution-phase chemistry
Thermal stability and low volatility
Reactant retention under elevated-temperature or vacuum processes
Quote Request

Request a Quote for (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.